1-[3-[4-[[4-(2-methoxyethyl)piperazin-1-yl]methyl]phenyl]-4-oxo-1H-indeno[1,2-c]pyrazol-5-yl]-3-morpholin-4-ylurea;dihydrochloride
Overview
Description
RGB-286638 is a novel, multitargeted protein kinase inhibitor. It is an indeno-pyrazole compound that inhibits a range of cyclin-dependent kinases (CDKs) and other cancer-relevant tyrosine and serine/threonine kinases . This compound has shown significant antitumor activity in preclinical studies, making it a promising candidate for cancer therapy .
Preparation Methods
The synthesis of RGB-286638 involves the preparation of an indenopyrazole core structure. The synthetic route typically includes the following steps:
Formation of the Indeno-Pyrazole Core: This involves the cyclization of appropriate precursors under controlled conditions.
Functionalization: The core structure is then functionalized with various substituents to enhance its biological activity.
Purification: The final compound is purified using techniques such as chromatography to achieve high purity.
Industrial production methods for RGB-286638 are not extensively documented, but they would likely involve scaling up the laboratory synthesis process while ensuring consistency and purity.
Chemical Reactions Analysis
RGB-286638 undergoes several types of chemical reactions:
Oxidation and Reduction: These reactions can modify the functional groups on the compound, potentially altering its biological activity.
Substitution Reactions: These reactions can introduce new substituents to the molecule, which can enhance its kinase inhibitory properties.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
RGB-286638 has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the inhibition of CDKs and other kinases.
Biology: It helps in understanding the role of CDKs in cell cycle regulation and apoptosis.
Medicine: RGB-286638 is being investigated as a potential therapeutic agent for various cancers, including solid tumors and hematologic malignancies
Industry: It can be used in the development of new anticancer drugs and in the study of kinase inhibitors.
Mechanism of Action
RGB-286638 exerts its effects by inhibiting the activity of multiple kinases, including CDKs. It binds to the ATP-binding site of these kinases, preventing their activation and subsequent phosphorylation of target proteins. This inhibition leads to cell cycle arrest and apoptosis in cancer cells . The compound also affects the phosphorylation of RNA polymerase II, leading to the downregulation of anti-apoptotic proteins like Mcl-1 .
Comparison with Similar Compounds
RGB-286638 is unique due to its broad spectrum of kinase inhibition. Similar compounds include:
RGB-344064: A pre-clinical stage selective inhibitor of CDKs.
Seliciclib: Another CDK inhibitor with a different spectrum of activity.
UCN-01: A multi-targeted kinase inhibitor with activity against CDKs and other kinases.
P276-00: A CDK inhibitor with potent activity against transcriptional CDKs.
RGB-286638 stands out due to its potent activity against a wide range of kinases and its ability to induce rapid apoptosis in cancer cells .
Properties
IUPAC Name |
1-[3-[4-[[4-(2-methoxyethyl)piperazin-1-yl]methyl]phenyl]-4-oxo-1H-indeno[1,2-c]pyrazol-5-yl]-3-morpholin-4-ylurea;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H35N7O4.2ClH/c1-39-16-13-34-9-11-35(12-10-34)19-20-5-7-21(8-6-20)26-25-27(32-31-26)22-3-2-4-23(24(22)28(25)37)30-29(38)33-36-14-17-40-18-15-36;;/h2-8H,9-19H2,1H3,(H,31,32)(H2,30,33,38);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJVMGQMXUBAAPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCN(CC1)CC2=CC=C(C=C2)C3=NNC4=C3C(=O)C5=C4C=CC=C5NC(=O)NN6CCOCC6.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H37Cl2N7O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40229071 | |
Record name | RGB 286638 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40229071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
618.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
784210-87-3 | |
Record name | RGB 286638 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0784210873 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | RGB 286638 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40229071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | RGB-286638 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/478ZV54680 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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